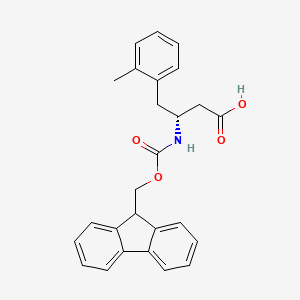

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid is a useful research compound. Its molecular formula is C26H25NO4 and its molecular weight is 415.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid, commonly referred to as Fmoc-o-tolyl-butyric acid, is a complex organic compound that serves as a protected amino acid derivative. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) group, an o-tolyl group, and a butanoic acid moiety. The Fmoc group is widely used in peptide synthesis as a protective group, facilitating selective reactions during the formation of peptide bonds. This article aims to explore the biological activity of this compound, focusing on its potential applications in medicinal chemistry and biochemistry.

Key Functional Groups

- Fmoc Group : This protective group enhances the stability and solubility of the compound, making it suitable for various synthetic applications.

- o-Tolyl Group : The presence of the o-tolyl moiety may enhance the compound's interactions with biological systems.

Peptide Synthesis Applications

The primary biological activity associated with this compound arises from its role as a building block in peptide synthesis. The Fmoc group allows for the selective formation of peptide bonds while protecting the amino group from unwanted reactions. This capability is crucial in synthesizing peptides that can exhibit various biological activities depending on their sequences and structures.

Potential Therapeutic Applications

Research indicates that peptides synthesized using this compound may have diverse therapeutic potentials, including:

- Antimicrobial Activity : Peptides derived from similar structures have shown promise in combating bacterial infections.

- Anti-inflammatory Properties : Certain peptides can modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases.

- Cancer Therapy : Peptides synthesized from this compound may interfere with signaling pathways involved in tumor growth and metastasis.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for advancing its clinical applications. Interaction studies focus on:

- Binding Affinity : Evaluating how effectively synthesized peptides bind to target proteins or receptors.

- Mechanisms of Action : Investigating how these interactions influence cellular processes and therapeutic outcomes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Amino)-butanoic acid | Basic structure without protective groups | Building block in peptides |

| 3-(Fluorenylmethyloxycarbonyl)-alanine | Contains only alanine with Fmoc protection | Used in peptide synthesis |

| 4-(Phenylthio)-3-(methoxycarbonyl)-butanoic acid | Features a phenylthio group | Antioxidant properties |

This table illustrates the diversity of structural features and associated biological activities among compounds related to this compound.

Eigenschaften

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-19(15-25(28)29)27-26(30)31-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSGJRFPFRIFNX-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.